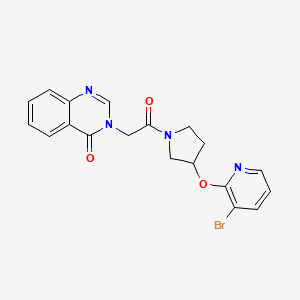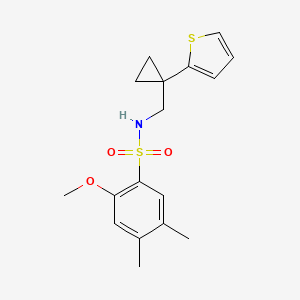![molecular formula C21H14N4O2S3 B2585653 N-(6-acétamido-benzo[d]thiazol-2-yl)-5-(benzo[d]thiazol-2-yl)thiophène-2-carboxamide CAS No. 864939-08-2](/img/structure/B2585653.png)
N-(6-acétamido-benzo[d]thiazol-2-yl)-5-(benzo[d]thiazol-2-yl)thiophène-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-acetamidobenzo[d]thiazol-2-yl)-5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C21H14N4O2S3 and its molecular weight is 450.55. The purity is usually 95%.
BenchChem offers high-quality N-(6-acetamidobenzo[d]thiazol-2-yl)-5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-acetamidobenzo[d]thiazol-2-yl)-5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalyse en hydrogénation de transfert
Ce composé a été étudié pour son rôle en catalyse, en particulier dans l'hydrogénation de transfert des cétones. La présence des groupes benzo[d]thiazol et thiophène peut contribuer à la capacité du composé à agir comme ligand dans les catalyseurs à base de ruthénium, ce qui peut faciliter le processus d'hydrogénation de transfert .
Propriétés photophysiques
Les propriétés photophysiques des composés apparentés à la benzo[d]thiazole ont été explorées, ce qui suggère des applications potentielles pour notre composé dans le développement de matériaux fluorescents ou dans l'étude des processus de transfert de proton intramoléculaire à l'état excité (ESIPT) .
Interaction avec l'ADN et inhibition de la topoisomérase
Les dérivés de la benzo[d]thiazole ont montré la capacité d'interagir avec l'ADN et d'inhiber la topoisomérase I, une enzyme essentielle à la réplication de l'ADN. Cela implique que notre composé pourrait être utile dans la recherche anticancéreuse, où le contrôle de la réplication de l'ADN est une stratégie clé .
Liaison hydrogène en ingénierie cristalline
Le potentiel du composé pour former des liaisons hydrogène peut être mis à profit dans l'ingénierie cristalline. Cela pourrait conduire au développement de nouveaux matériaux avec des propriétés cristallines spécifiques, utiles dans diverses applications technologiques .
Propriétés
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-5-(1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O2S3/c1-11(26)22-12-6-7-14-18(10-12)30-21(24-14)25-19(27)16-8-9-17(28-16)20-23-13-4-2-3-5-15(13)29-20/h2-10H,1H3,(H,22,26)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCJRCKJCJDOGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2585573.png)
![O7-tert-butyl O3-ethyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3,7-dicarboxylate](/img/structure/B2585574.png)




![ethyl 6-(propan-2-yl)-2-[2-(thiophen-2-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2585582.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2585584.png)

![2,3-dichloro-5H,7H-furo[3,4-b]pyridin-5-one](/img/structure/B2585586.png)



